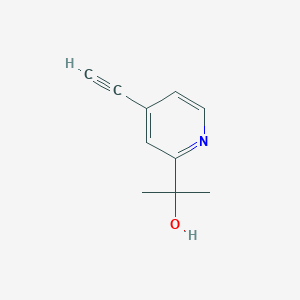

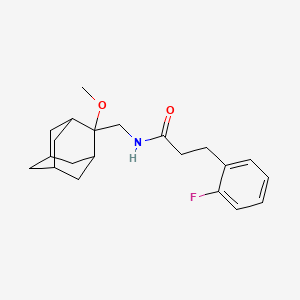

![molecular formula C23H29ClN6O4 B2548632 2-[8-[[4-(5-氯-2-甲基苯基)哌嗪-1-基]甲基]-1,3-二甲基-2,6-二氧代嘌呤-7-基]乙酸乙酯 CAS No. 893946-26-4](/img/structure/B2548632.png)

2-[8-[[4-(5-氯-2-甲基苯基)哌嗪-1-基]甲基]-1,3-二甲基-2,6-二氧代嘌呤-7-基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and a methylphenyl group. The first paper discusses 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones, which are potent 5-HT(1A/B/D) receptor antagonists with selectivity over hERG potassium channels . The second paper describes the synthesis of novel piperazine derivatives with antimicrobial activity . These compounds are characterized by their piperazine structure and the presence of a methylphenyl group, which is also found in the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the second paper, where a four-component cyclo condensation is used to create piperazine derivatives . This method involves the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate-based catalyst in ethanol. Although the exact synthesis of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to the one includes a piperazine ring, which is known to interact with various biological targets, such as serotonin receptors . The presence of a 5-chloro-2-methylphenyl group suggests potential for increased lipophilicity and possibly an impact on the compound's binding affinity to its targets. The structural features of these compounds are crucial for their biological activity and selectivity.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives typically aim to modify the biological activity of the compounds. In the first paper, the modulation of different target activities was achieved to give compounds with a range of profiles suitable for in vivo characterization . This suggests that chemical modifications on the piperazine derivatives can lead to compounds with diverse biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate are not explicitly provided, the properties of similar compounds can be inferred. Piperazine derivatives are generally soluble in organic solvents like ethanol, as indicated by the synthesis methods . The presence of a chloro group and a methyl group on the phenyl ring could affect the compound's polarity and, consequently, its solubility in different solvents. The spectral characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and the molecular framework of these compounds .

科学研究应用

合成和表征

2-[8-[[4-(5-氯-2-甲基苯基)哌嗪-1-基]甲基]-1,3-二甲基-2,6-二氧代嘌呤-7-基]乙酸乙酯是一种化合物,已参与具有潜在生物活性的新型衍生物的合成和表征。例如,Sharma 等人 (2014) 以咔唑为原料合成了一系列新型咔唑衍生物,它们与氯乙酸乙酯反应生成 2-(9H-咔唑-9-基)乙酸乙酯。对这些化合物进行了抗菌、抗真菌和抗癌活性的评估,在一些衍生物中表现出显着的活性 https://consensus.app/papers/synthesis-characterization-evaluation-carbazole-sharma/ad3549df63d156aeb1ee736eca582354/?utm_source=chatgpt.

生物学评价

在生物学评价领域,包括与 2-[8-[[4-(5-氯-2-甲基苯基)哌嗪-1-基]甲基]-1,3-二甲基-2,6-二氧代嘌呤-7-基]乙酸乙酯结构相关的几种化合物已被探索其潜在治疗应用。Lecanu 等人 (2010) 报道了一种针对阿尔茨海默病治疗而设计的候选新药,通过包括乙酰胆碱酯酶抑制和抗氧化活性在内的多种机制展示了神经保护特性 https://consensus.app/papers/dimethylcarbamic-acid-lecanu/7a85abe5d8225811ac59c6e38cc9c5ba/?utm_source=chatgpt.

抗菌和抗癌特性

与 2-[8-[[4-(5-氯-2-甲基苯基)哌嗪-1-基]甲基]-1,3-二甲基-2,6-二氧代嘌呤-7-基]乙酸乙酯结构相关的化合物已被测试其抗菌和抗癌特性。Rajkumar 等人 (2014) 对新型哌嗪衍生物的研究表明,与标准药物相比,具有优异的抗菌和抗真菌活性。这表明这些化合物有可能被开发成新的抗菌剂 https://consensus.app/papers/synthesis-characterization-evaluation-novel-rajkumar/558c3628ae9d5ba3b856485ee61bd437/?utm_source=chatgpt.

神经保护活性

对相关化合物的进一步研究表明有希望的神经保护活性。Kucukkilinc 等人 (2017) 合成了一系列三嗪衍生物,其中一种在神经元细胞中 H2O2 和 β-淀粉样蛋白诱导的毒性模型中显示出显着的神经保护活性。这表明在神经退行性疾病治疗中具有潜在应用 https://consensus.app/papers/synthesis-activity-novel-124triazine-derivatives-moiety-kucukkilinc/9f7af194230b52f6b2e32f5661125057/?utm_source=chatgpt.

属性

IUPAC Name |

ethyl 2-[8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN6O4/c1-5-34-19(31)14-30-18(25-21-20(30)22(32)27(4)23(33)26(21)3)13-28-8-10-29(11-9-28)17-12-16(24)7-6-15(17)2/h6-7,12H,5,8-11,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIKJNBCDPPHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548565.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)

![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)